Cardiac-Restricted Biodistribution: H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH Versus the Generic 8-Lysine Cationic PTD
In a direct head-to-head in vivo comparison, mice injected intravenously with CTP-SA488 showed robust transduction limited to heart tissue, whereas 8-lysine (8K)-SA488—a prototypical cationic PTD—showed robust transduction of hepatocytes and kidney glomeruli with very little cardiac uptake [1]. CTP exhibited no detectable uptake in liver, skeletal muscle, spleen, or brain, while 8K showed the opposite pattern [1]. Quantification by confocal microscopy revealed that approximately 15% of total heart area was transduced by CTP following a single IV injection [2].
| Evidence Dimension | In vivo tissue transduction specificity (organ-level biodistribution) |
|---|---|
| Target Compound Data | CTP-SA488: robust transduction of heart tissue; no uptake in liver, skeletal muscle, spleen, or brain; some uptake in kidney glomerular capillaries only. ~15% of total heart area transduced. |
| Comparator Or Baseline | 8-Lysine (8K)-SA488: robust transduction of hepatocytes and kidney glomeruli; very little uptake in heart tissue. |
| Quantified Difference | CTP achieves cardiac-dominant transduction with liver/spleen/brain exclusion; 8K achieves liver/kidney-dominant transduction with cardiac exclusion. Qualitative organ-level inversion of targeting specificity. |
| Conditions | Balb/c mice; 10 mg/kg IV; 30 minutes post-injection; biotinylated peptides conjugated to Streptavidin-Alexa 488; confocal microscopy quantification with Metamorph software. |
Why This Matters
For therapeutic cargo delivery to the heart (e.g., miRNA, antiarrhythmics, cardioprotective agents), only CTP provides the cardiac-restricted biodistribution necessary to maximize on-target efficacy while avoiding hepatic first-pass accumulation and systemic off-target toxicity.
- [1] Zahid M, Phillips BE, Albers SM, Giannoukakis N, Watkins SC, Robbins PD. Identification of a cardiac specific protein transduction domain by in vivo biopanning using a M13 phage peptide display library in mice. PLoS One. 2010;5(8):e12252. View Source
- [2] Zahid M, Phillips BE, Albers SM, Giannoukakis N, Watkins SC, Robbins PD. Identification of a cardiac specific protein transduction domain by in vivo biopanning using a M13 phage peptide display library in mice. PLoS One. 2010;5(8):e12252. View Source
